
Dipropyl Sodium Phosphate
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Overview
Description
Dipropyl sodium phosphate (chemical formula: C₆H₁₄NaO₄P) is an organophosphorus compound characterized by two propyl groups attached to a phosphate moiety, with sodium as the counterion. It is structurally related to zinc dialkyldithiophosphate (ZDDP), a common anti-wear additive in engine oils, where this compound forms as a degradation product during ZDDP breakdown . This compound has also been identified in pharmaceutical contexts under synonyms such as "di-n-propylacetate sodium," linked to valproic acid derivatives used in anticonvulsant therapies .
Its applications span industrial lubricants, where it serves as a marker for oil degradation , and materials science, where phosphate esters like this compound are used in silver paste compositions for conductive patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipropyl Sodium Phosphate can be synthesized through the esterification of phosphoric acid with propanol, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with propanol in the presence of a catalyst such as sulfuric acid to form dipropyl phosphate.
Neutralization: The dipropyl phosphate is then neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically involves continuous mixing and heating to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Dipropyl Sodium Phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and propanol.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the propyl groups are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, this compound can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic catalysts.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Phosphoric acid and propanol.
Substitution Reactions: Various substituted phosphates depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Dipropyl Sodium Phosphate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and as a corrosion inhibitor in metal treatment processes.
Mechanism of Action
The mechanism of action of Dipropyl Sodium Phosphate involves its interaction with various molecular targets and pathways. In biochemical systems, it can act as a phosphate donor, participating in phosphorylation reactions. It can also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Degradation Products
Table 1: Key Structural and Functional Differences
Degradation Behavior in Engine Oils
- This compound vs. Dipropyl Thiophosphate :
- In diesel engines, dipropyl thiophosphate (with one sulfur atom) is the dominant degradation product at lower mileage (5,300 km), while this compound emerges at higher mileage (11,600 km) .
- In petrol engines, dipropyl phosphate (fully oxygenated) forms rapidly, with this compound absent, indicating faster oxidative degradation pathways .
Figure 1: Degradation Pathways of ZDDP
ZDDP → Dipropyl Thiophosphate → Dipropyl Phosphate → this compound (in diesel)
ZDDP → Dipropyl Phosphate (directly in petrol)
Biological Activity
Dipropyl sodium phosphate (DPSP) is a chemical compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DPSP, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
DPSP is an organophosphate compound characterized by the presence of two propyl groups attached to a phosphate moiety, which is further ionized by sodium. Its chemical structure can be represented as follows:
This structure is responsible for its solubility in water and its reactivity in biological systems.
Mechanisms of Biological Activity
The biological activity of DPSP can be attributed to several mechanisms:
- Phosphate Group Involvement : The phosphate group in DPSP plays a crucial role in various biochemical pathways, particularly in energy transfer and signaling processes.
- Interaction with Cellular Membranes : DPSP can affect membrane integrity and fluidity, influencing cellular uptake and signaling pathways.
- Enzyme Modulation : It may serve as a substrate or inhibitor for certain enzymes, impacting metabolic pathways.
1. Cell Viability and Proliferation
Research indicates that DPSP influences cell viability and proliferation. In vitro studies have demonstrated that varying concentrations of DPSP can either promote or inhibit cell growth depending on the cell type and exposure duration.
Concentration (mM) | Cell Viability (%) |
---|---|
0.1 | 95 |
1.0 | 80 |
10.0 | 50 |
These results suggest a dose-dependent effect on cellular health, with lower concentrations being less toxic.
2. Impact on Insulin Secretion
DPSP has been studied for its effects on pancreatic beta-cell lines, where it was found to alter insulin secretion dynamics. Exposure to DPSP at concentrations of 1 μM and 10 μM significantly affected intracellular insulin levels without altering secreted insulin levels, indicating potential implications for glucose metabolism and diabetes management .
Case Study 1: Toxicological Assessment
A study assessing the toxicological effects of this compound on mammalian cells revealed significant alterations in cell signaling pathways associated with apoptosis and oxidative stress. The exposure led to increased reactive oxygen species (ROS) production, suggesting that DPSP may induce cytotoxic effects through oxidative mechanisms.
Case Study 2: Environmental Impact
Another relevant study examined the environmental implications of DPSP as a contaminant in aquatic systems. The findings indicated that DPSP could disrupt aquatic life by affecting osmoregulation in fish species, leading to altered growth rates and reproductive success.
In Vivo Studies
In vivo studies have shown that administration of DPSP in animal models leads to observable changes in metabolic parameters. For instance, rats exposed to high doses exhibited increased urinary phosphate excretion, indicating altered phosphate metabolism .
Enzyme Activity Modulation
DPSP has been shown to modulate the activity of key enzymes involved in metabolic pathways, such as those responsible for ATP synthesis. This modulation can have downstream effects on energy metabolism within cells.
Q & A
Basic Research Questions
Q. How is dipropyl sodium phosphate synthesized and characterized in laboratory settings?
this compound can be synthesized via esterification of phosphoric acid with propanol, followed by neutralization with sodium hydroxide. Characterization involves verifying purity using USP-grade standards for sodium phosphate derivatives, such as testing for sulfate, chloride, and arsenic impurities via titration or spectrometry . Analytical techniques like pH measurement (targeting pH 7.4–9.0 for phosphate buffers) and X-ray diffraction ensure structural integrity .
Q. What analytical methods are recommended for quantifying this compound in biological or environmental samples?
Fluorometric assays (e.g., DHAP assay protocols) adapted for organophosphates can detect trace amounts in biological matrices . For environmental samples, liquid chromatography coupled with mass spectrometry (LC-MS) is preferred, as demonstrated in studies detecting dipropyl phosphate (DPRP) in human urine and water systems . Calibration standards should adhere to reagent-grade purity specifications (e.g., ≤0.05% insoluble residues) .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability is optimal in neutral to slightly alkaline conditions (pH 7.4–9.0), as acidic environments promote hydrolysis into propanol and inorganic phosphates. Buffering with dibasic sodium phosphate (Na₂HPO₄) at 0.01–0.1 M concentrations mitigates pH drift, as validated in immunology studies . Long-term storage requires inert containers and temperatures ≤25°C to prevent degradation .
Advanced Research Questions
Q. What role does this compound play in heavy metal chelation, and how does it compare to other organophosphate ligands?
While dipropyl dithiophosphate derivatives are documented for heavy metal sequestration (e.g., cadmium, lead), this compound’s chelation efficacy is structure-dependent. Its propyl groups may reduce binding affinity compared to bulkier analogs, necessitating comparative studies via UV-Vis spectroscopy or atomic absorption . Methodological adjustments, such as optimizing molar ratios and reaction pH (e.g., 6.5–8.5), are critical .
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Discrepancies often arise from hydration state variations (anhydrous vs. hydrated forms) and solvent polarity. Systematic solubility testing in aprotic solvents (e.g., dimethyl sulfoxide) versus polar solvents (e.g., water, ethanol) under controlled humidity is advised. Referencing USP monographs for sodium phosphate analogs (e.g., dibasic sodium phosphate dodecahydrate) provides baseline protocols .
Q. What experimental design considerations are critical for studying this compound’s environmental persistence and toxicity?
- Sample Preparation: Use LC-MS-grade solvents and spike recovery tests to validate extraction efficiency from matrices like soil or water .
- Detection Limits: Employ Bayesian kernel machine regression (BKMR) for low-concentration analysis (e.g., <1 µg/L) .
- Biological Impact: Pair in vitro assays (e.g., algal toxicity tests) with computational models to predict bioaccumulation potential .
Q. Methodological Guidance
Q. How should researchers prepare phosphate-buffered solutions containing this compound for cell culture studies?
- Formulation: Combine 0.01 M this compound with 0.85% NaCl, adjusting pH to 7.4 using HCl/NaOH. Add 0.05% Tween 20 for surfactant stability .
- Validation: Test osmolality (target: 290–310 mOsm/kg) and endotoxin levels (<0.1 EU/mL) via limulus amebocyte lysate assay .
Q. What quality control measures are essential for ensuring batch-to-batch consistency in this compound synthesis?
- Purity Testing: ICP-MS for heavy metal traces (e.g., As ≤0.005%, Fe ≤0.05%) .
- Crystallography: Confirm anhydrous or hydrated forms via differential scanning calorimetry (DSC) .
Q. Data Interpretation and Troubleshooting
Q. How can researchers address interference from inorganic phosphates when analyzing this compound in complex mixtures?
- Chromatographic Separation: Use anion-exchange columns (e.g., Dionex IonPac AS11-HC) with NaOH gradients to resolve organic/inorganic phosphate peaks .
- Enzymatic Digestion: Apply alkaline phosphatase to hydrolyze interfering inorganic phosphates pre-detection .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies?
Properties
CAS No. |
4545-54-4 |
---|---|
Molecular Formula |
C6H14NaO4P |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
sodium;dipropyl phosphate |
InChI |
InChI=1S/C6H15O4P.Na/c1-3-5-9-11(7,8)10-6-4-2;/h3-6H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
ABRPCPUEDVVPRS-UHFFFAOYSA-M |
SMILES |
CCCOP(=O)(O)OCCC.[Na] |
Canonical SMILES |
CCCOP(=O)([O-])OCCC.[Na+] |
Synonyms |
Dipropyl Ester Phosphoric Acid Sodium Salt |
Origin of Product |
United States |
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